L-Daunosamine, Hydrochloride
Overview
Description
Synthesis Analysis
L-Daunosamine Hydrochloride and its derivatives have been synthesized through various methods:
- Parker and Chang (2005) described a high-yield synthesis of carbamate-protected glycals of L-Daunosamine using a chemoselective insertion of a rhodium nitrene in an allylic C-H bond (Parker & Chang, 2005).
- Ding et al. (2011) developed an efficient synthesis of L-Daunosamine glycosides through a BF(3)·OEt(2) promoted tandem hydroamination/glycosylation method (Ding et al., 2011).
Molecular Structure Analysis
The molecular structure of L-Daunosamine Hydrochloride is characterized by its unique arrangement of amino and hydroxy groups, crucial for its chemical properties and reactivity.
Chemical Reactions and Properties
- Syntheses involving photoinduced acylnitrene aziridination have been reported for L-Daunosamine, leading to the formation of 3-amino-3-N,4-O-carbonyl-2,3,6-trideoxy precursors to the aminosugar methyl glycosides (Mendlik et al., 2006).
- Jurczak et al. (1992) achieved the synthesis of L-Daunosamine from L-aspartic acid, utilizing vinylmagnesium chloride for high stereoselectivity (Jurczak et al., 1992).
Scientific Research Applications
L-Daunosamine is utilized in the synthesis of anthracycline disaccharide glycosides, which have shown potential as antitumor agents. These glycosides are analogs of natural anthracycline antibiotics containing daunosamine (Horton, Priebe, Sznaidman, & Varela, 1993).
Efficient and stereoselective methods have been developed for synthesizing L-Daunosamine from L-lactic acid, which is important for producing anticancer anthracycline antibiotics (Hamada, Kawai, & Shioiri, 1984).
Another synthesis method for daunosamine hydrochloride from D-glucose has been explored, providing a preparative synthesis route important for antitumor antibiotics like daunomycin and adriamycin (Medgyes & Kuszmann, 1981).
Research on the synthesis of L-ristosamine and L-epi-daunosamine glycosides has been conducted, highlighting their potential biochemical applications (Ding, William, Wang, Ma, Ji, & Liu, 2011).
The total synthesis of methyl L-daunosaminide hydrochloride was achieved, highlighting key steps like palladium(0) catalyzed stereoselective intramolecular formation and hydrogenation of intermediate compounds (Jin, Kim, Mu, Park, Jin, Kang, Oh, & Ham, 2014).
L-Daunosamine's role in the in vitro reconstitution of the dTDP-L-Daunosamine biosynthetic pathway has been studied, providing insights into anthracycline glycosylation, which is crucial in developing anticancer agents (Mohideen, Nguyen, Richard, Ouadhi, & Kwan, 2021).
The development of a Streptomyces venezuelae-based combinatorial biosynthetic system for producing glycosylated derivatives of doxorubicin and its intermediates has been researched, highlighting L-Daunosamine's importance in determining biological activity (Han, Park, Lee, Ban, Yoo, Kim, Kim, Kim, Sohng, & Yoon, 2011).
Safety And Hazards
Future Directions
The modification of daunorubicin on its NH2 moiety, which includes the daunosamine part, is a well-established synthetic approach to obtain novel derivatives of this compound5. These modifications are considered to be the most sensitive part of a molecule in terms of biological response to chemical transformations5. Therefore, future research may focus on developing new synthetic sequences with stereochemical diversity6.
properties
IUPAC Name |
(2S,4S,5S,6S)-4-amino-6-methyloxane-2,5-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-3-6(9)4(7)2-5(8)10-3;/h3-6,8-9H,2,7H2,1H3;1H/t3-,4-,5-,6+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNTUORJIVKDRG-VKYWDCQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@H](O1)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Daunosamine, Hydrochloride |
Citations
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